molecular formula C18H19BrN2O2 B12400941 AChE-IN-29

AChE-IN-29

Cat. No.: B12400941
M. Wt: 375.3 g/mol
InChI Key: JVZPEWOVQXUROG-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-29 involves the formation of a 3-hydroxy pyrrolidine core. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

AChE-IN-29 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

Scientific Research Applications

AChE-IN-29 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-29 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of acetylcholinesterase, consisting of serine, histidine, and glutamate residues .

Comparison with Similar Compounds

AChE-IN-29 is compared with other cholinesterase inhibitors such as:

Uniqueness

This compound is unique due to its potent inhibitory activity against multiple cholinesterase enzymes and its ability to inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer’s disease .

List of Similar Compounds

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

4-bromo-N-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c19-15-7-5-13(6-8-15)18(23)20-17-4-2-1-3-14(17)11-21-10-9-16(22)12-21/h1-8,16,22H,9-12H2,(H,20,23)/t16-/m0/s1

InChI Key

JVZPEWOVQXUROG-INIZCTEOSA-N

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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